Naphthalenesulfonic acid, dinonyl-
Overview
Description
Naphthalenesulfonic acid, dinonyl- is a synthetic high-molecular-weight sulfonic acid. It is known for its unique properties as a water-insoluble sulfonic acid, making it valuable in various industrial applications. This compound is primarily used as a corrosion inhibitor, phase-transfer catalyst, and in the production of lubricants and coatings .
Mechanism of Action
Target of Action
The primary targets of Naphthalenesulfonic acid, dinonyl- Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to form hydrogen bonds .
Mode of Action
The mode of action of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can potentially alter the function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by Naphthalenesulfonic acid, dinonyl- Sulfonic acids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids are generally poorly absorbed due to their high polarity . The impact of these properties on the bioavailability of Naphthalenesulfonic acid, dinonyl-
Result of Action
The molecular and cellular effects of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can potentially alter the function of various biological molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naphthalenesulfonic acid, dinonyl- . For instance, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its interactions with biological targets . Furthermore, the presence of other ions in the environment can also affect the solubility and stability of Naphthalenesulfonic acid, dinonyl- .
Biochemical Analysis
Biochemical Properties
Naphthalenesulfonic acid, dinonyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as naphthalenesulfonate dioxygenase, which catalyzes the oxidation of naphthalenesulfonates . These interactions are crucial for the degradation and metabolism of naphthalenesulfonic acid, dinonyl- in biological systems.
Cellular Effects
Naphthalenesulfonic acid, dinonyl- has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, naphthalenesulfonic acid, dinonyl- can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of naphthalenesulfonic acid, dinonyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, naphthalenesulfonic acid, dinonyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthalenesulfonic acid, dinonyl- can change over time due to its stability and degradation properties. The compound is stable at high temperatures and has low volatility, which makes it suitable for long-term studies . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to naphthalenesulfonic acid, dinonyl- can result in persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of naphthalenesulfonic acid, dinonyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At high doses, it can cause toxic and adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
Naphthalenesulfonic acid, dinonyl- is involved in several metabolic pathways, including those mediated by naphthalenesulfonate dioxygenase and other related enzymes . These pathways are responsible for the degradation and conversion of the compound into less toxic metabolites. The interactions with cofactors and other enzymes in these pathways are crucial for maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
Within cells and tissues, naphthalenesulfonic acid, dinonyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
Naphthalenesulfonic acid, dinonyl- exhibits specific subcellular localization patterns that are essential for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s effects on cellular processes and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dinonyl- is synthesized through a two-step process:
Alkylation: Naphthalene reacts with nonene in the presence of aluminum chloride as a catalyst to form dinonyl naphthalene.
Industrial Production Methods
The industrial production involves several steps:
Alkylation: Naphthalene and nonene react in the presence of aluminum chloride.
Sedimentation: The reaction mixture is allowed to settle.
Alkali Washing: The mixture is washed with an alkaline solution to remove impurities.
Distillation: The product is distilled to separate dinonyl naphthalene.
Sulfonation: Dinonyl naphthalene is sulfonated using concentrated sulfuric acid.
Water Washing and Desolventizing: The final product is washed with water and desolventized.
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, dinonyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfonates.
Substitution: It can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and chlorosulfonic acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted naphthalenesulfonic acids.
Scientific Research Applications
Naphthalenesulfonic acid, dinonyl- has numerous applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation.
Biology: Employed in the extraction of metallic ions from aqueous solutions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a corrosion inhibitor, lubricant additive, and in the production of coatings.
Comparison with Similar Compounds
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylethyl)-
- Naphthalenesulfonic acid, dinonyl-, barium salt
- Naphthalenesulfonic acid, dinonyl-, calcium salt
Uniqueness
Naphthalenesulfonic acid, dinonyl- is unique due to its high molecular weight and water-insolubility, which distinguishes it from other sulfonic acids. Its ability to form stable micelles in nonpolar solvents and its effectiveness as a corrosion inhibitor and phase-transfer catalyst make it particularly valuable in industrial applications .
Properties
IUPAC Name |
4,5-di(nonyl)naphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJSVKEVRJWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Naphthalenesulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25322-17-2, 773811-74-8 | |
Record name | Naphthalenesulfonic acid, dinonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dinonyl-2-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773811748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenesulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinonylnaphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-Dinonyl-2-naphthalenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKJ4RAR9PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.